molecular formula C25H26N4O5 B3018269 N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-58-5

N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B3018269
CAS RN: 941938-58-5
M. Wt: 462.506
InChI Key: ZXJFXXPHOLUMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" is a complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a key intermediate product. For instance, in the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, a methyl 3-methoxy-5-methylbenzoate was used as a key intermediate . Similarly, the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involved the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with side chains of carboxamides . These methods suggest that the synthesis of the compound would also involve a strategic combination of moieties through carefully planned synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, mass, and elemental analysis . These compounds often exhibit complex hydrogen-bonding patterns, as seen in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, where molecules are linked into chains or sheets by a combination of C-H...O and C-H...pi(arene) hydrogen bonds . It can be inferred that the compound may also exhibit a sophisticated hydrogen-bonding network that could influence its physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo various biological interactions. For example, certain pyrazol-5-ol derivatives were evaluated for their antipsychotic-like profile and did not interact with dopamine receptors, suggesting a unique mode of action . The antioxidant activities of novel carboxamides based on the pyrazolobenzothiazine ring system were also evaluated, indicating that these compounds can act as radical scavengers . These findings suggest that the compound may also participate in specific chemical reactions relevant to biological systems, such as radical scavenging or receptor modulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, stability, and reactivity. For instance, the antioxidant activity of the synthesized carboxamides was attributed to the pyrazolobenzothiazine ring system, which could be further modified to enhance biological activity . The compound , with its specific substituents and acetamide group, is likely to have distinct physical and chemical properties that could be explored for potential applications in pharmacology or materials science.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related diseases. The study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes demonstrates how these compounds, through various hydrogen bonding interactions, present significant antioxidant activity as determined by in vitro assays (Chkirate et al., 2019).

Anticancer Activity

Compounds synthesized from pyrazolyl acetamide derivatives have been tested for their anticancer activity, with some showing appreciable inhibition against several cancer cell lines. The research by Al-Sanea et al. (2020) highlights the potential of these compounds as anticancer agents, offering a new avenue for cancer therapy development (Al-Sanea et al., 2020).

Antimicrobial Activity

Novel derivatives of N-(3-chloro-4-flurophenyl) acetamide have shown anti-inflammatory activity, suggesting that similar compounds could potentially be designed to combat microbial infections. The work by Sunder and Maleraju (2013) on novel acetamide derivatives provides insight into the antimicrobial potential of these compounds (Sunder & Maleraju, 2013).

Drug Development and Synthesis

The development of novel compounds with specific functional groups, such as the acetamide moiety, plays a crucial role in the synthesis of pharmaceuticals. Research by Sakai et al. (2022) on methoxybenzyl N-acetylcarbamate potassium salts illustrates the versatility of these compounds in synthesizing N-alkylacetamides and carbamates, which are significant in natural and pharmaceutical product synthesis (Sakai et al., 2022).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-4-34-19-8-6-18(7-9-19)20-14-21-25(31)28(11-12-29(21)27-20)16-24(30)26-15-17-5-10-22(32-2)23(13-17)33-3/h5-14H,4,15-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJFXXPHOLUMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.